Technical Monograph: WAY-181187 Oxalate
Technical Monograph: WAY-181187 Oxalate
High-Affinity Selective 5-HT₆ Receptor Agonist: Mechanism, Protocols, and Applications
Executive Summary
WAY-181187 oxalate (also known as SAX-187 oxalate) is a potent, highly selective full agonist of the serotonin 5-HT₆ receptor.[1] Unlike earlier serotonergic compounds that cross-reacted with 5-HT₂C receptors, WAY-181187 exhibits a 60-fold selectivity for 5-HT₆, making it a critical tool for dissecting the specific role of this receptor in cognitive function, anxiety, and depression.
This guide provides a validated technical framework for utilizing WAY-181187 oxalate in preclinical research, focusing on its physicochemical stability, Gs-coupled signaling dynamics, and optimized in vivo dosing regimens.
Chemical Identity & Physicochemical Properties[2][3]
WAY-181187 is supplied as an oxalate salt to enhance stability and solubility compared to its free base. Accurate preparation of stock solutions requires accounting for the molecular weight of the salt form.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate |
| CAS Number | 1883548-85-3 |
| Molecular Weight | 470.91 g/mol (Oxalate salt) |
| Formula | C₁₅H₁₃ClN₄O₂S₂[2][3][4][5] · C₂H₂O₄ |
| Solubility | DMSO (up to 100 mM); Water (Insoluble/Poor) |
| Appearance | White to off-white solid |
| Storage | Desiccate at RT (Solid); -20°C (Solution, <1 month) |
Handling & Stability Insight
Expert Note: While the oxalate salt improves stability, the sulfonamide linkage can be sensitive to hydrolysis in highly acidic or basic aqueous environments over time. Always prepare aqueous working solutions immediately prior to administration.
Pharmacodynamics: Mechanism of Action
The primary utility of WAY-181187 lies in its ability to selectively activate the 5-HT₆ receptor, a Gs-coupled GPCR. This activation triggers a downstream cascade distinct from the Gq-coupled 5-HT₂ family.
2.1 Signaling Pathway
Upon binding, WAY-181187 induces a conformational change in the 5-HT₆ receptor, activating adenylyl cyclase (AC) via the Gαs subunit. This results in the accumulation of cAMP and subsequent activation of Protein Kinase A (PKA), which phosphorylates CREB and modulates BDNF expression.
Figure 1: WAY-181187 Signaling Cascade
Caption: Gs-coupled signaling pathway of WAY-181187 leading to cAMP accumulation and downstream GABAergic modulation.
2.2 Selectivity Profile
The compound's value is defined by what it does not bind to.
-
5-HT₆ Affinity (
): 2.2 nM[1][6][2][3] -
Functional Potency (
): 6.6 nM[1][6][3] -
Selectivity: >60-fold vs. 5-HT₂C, 5-HT₂A, and Dopamine D₂ receptors.
Experimental Protocols
3.1 In Vitro: cAMP Functional Assay
To validate receptor activation in transfected cells (e.g., HEK-293 expressing h5-HT₆).
-
Cell Preparation: Harvest cells at 80% confluency. Resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX). Note: IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.
-
Ligand Preparation: Dissolve WAY-181187 oxalate in 100% DMSO to 10 mM stock. Serial dilute in stimulation buffer (Final DMSO < 0.1%).
-
Incubation: Add ligand to cells (10⁶ cells/mL) and incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.
-
Validation:
-
Positive Control: Forskolin (10 µM).
-
Antagonist Check: Pre-treat with SB-271046 (1 µM) to block WAY-181187 effects, confirming specificity.
-
3.2 In Vivo: Formulation & Dosing
WAY-181187 is orally bioavailable but subcutaneous (s.c.) or intraperitoneal (i.p.) routes are preferred for acute mechanistic studies to avoid first-pass variability.
Formulation Protocol (Solubility Optimization) The oxalate salt is not freely soluble in pure saline. Use the following "co-solvent" method to prevent precipitation during injection.
-
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[6]
-
Preparation Steps:
-
Dissolve WAY-181187 oxalate in DMSO (10% of final volume). Vortex until clear.
-
Add PEG300 (40% of volume). Vortex.
-
Add Tween-80 (5% of volume).[6] Vortex.
-
Slowly add warm Saline (45% of volume) while vortexing.
-
Result: Clear solution up to 2.5 mg/mL.[6]
-
Dosing Regimen (Rat Models)
-
Peak Effect: ~30–60 minutes post-injection.
-
Neurochemical Target: At 10–30 mg/kg, expect significant increases in extracellular GABA in the frontal cortex, without altering glutamate levels [1].
Figure 2: In Vivo Experimental Workflow
Caption: Optimized workflow for acute in vivo administration and assessment of WAY-181187.
Safety & Toxicology
-
Hazard: WAY-181187 is a potent bioactive compound. Handle with standard PPE (gloves, lab coat, goggles).
-
Toxicity: No specific LD50 data is widely published for the oxalate salt; treat as toxic if swallowed or inhaled.
-
Disposal: Dispose of as hazardous chemical waste, specifically noting the halogenated (chloro) and sulfur content.
References
-
Schechter, L. E., et al. (2008).[1][5] Neuropharmacological Profile of Novel and Selective 5-HT6 Receptor Agonists: WAY-181187 and WAY-208466.[1][3][7] Neuropsychopharmacology, 33(6), 1323-1335.[1]
-
Tocris Bioscience. (n.d.). WAY 181187 oxalate Product Datasheet. Tocris.
-
MedChemExpress. (n.d.).[1] WAY-181187 oxalate: Technical Data and Solubility. MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of oxalate-induced free radical production and glutathione redox imbalance in renal epithelial cells: effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring the Neurochemical Impact of 5-HT6 Receptor Agonists WAY-181187 and WAY-208466 [synapse.patsnap.com]
